
5-Nitro-3-(propan-2-yl)-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-nitrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of an isopropyl group at the third position and a nitro group at the fifth position of the benzofuran ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-nitrobenzofuran typically involves the nitration of 3-isopropylbenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods: Industrial production of 3-Isopropyl-5-nitrobenzofuran follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-5-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 3-Isopropyl-5-aminobenzofuran.
Reduction: 3-Isopropyl-5-hydroxybenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Isopropyl-5-nitrobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-nitrobenzofuran involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a Michael acceptor, reacting with nucleophiles in biological systems.
Comparaison Avec Des Composés Similaires
3-Nitrobenzofuran: Lacks the isopropyl group, making it less hydrophobic.
5-Nitrobenzofuran: Lacks the isopropyl group at the third position.
3-Isopropylbenzofuran: Lacks the nitro group, resulting in different reactivity and biological activity.
Uniqueness: 3-Isopropyl-5-nitrobenzofuran is unique due to the presence of both the isopropyl and nitro groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
88521-69-1 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-nitro-3-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C11H11NO3/c1-7(2)10-6-15-11-4-3-8(12(13)14)5-9(10)11/h3-7H,1-2H3 |
Clé InChI |
NBCLNXADKLMGOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


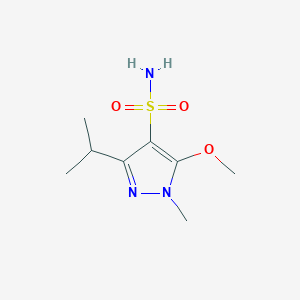


![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
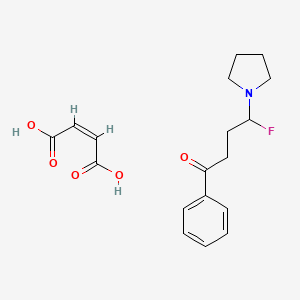
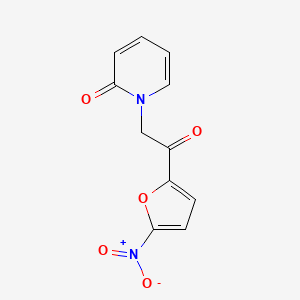
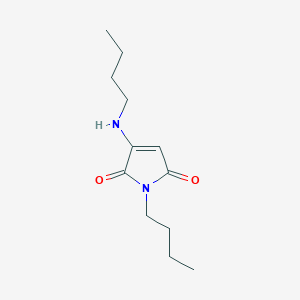
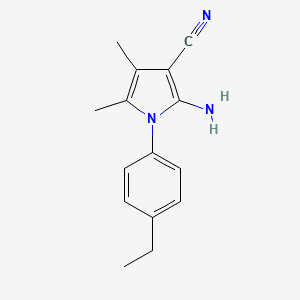
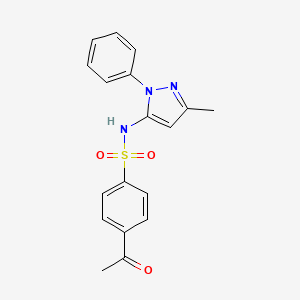
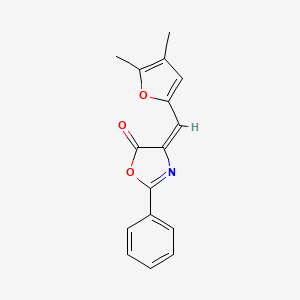
![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
